molecular formula C14H23NO3 B2888332 Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate CAS No. 2361805-91-4

Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate

Cat. No. B2888332
CAS RN: 2361805-91-4
M. Wt: 253.342
InChI Key: LZJOTGYNWPNHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of piperidine and has been shown to exhibit promising biological activity. In

Mechanism of Action

The mechanism of action of Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes. For example, the compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate is that it is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, this compound has been shown to exhibit promising biological activity, making it a potentially useful tool for studying the mechanisms of enzyme inhibition and apoptosis. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate. One potential direction is to investigate its potential as an anticancer agent in more detail, including its efficacy against different types of cancer and its mechanism of action. Another direction is to study its potential as a treatment for cognitive disorders, such as Alzheimer's disease, by investigating its ability to inhibit acetylcholinesterase and improve cognitive function. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate involves the reaction of piperidine with acetic anhydride and tert-butyl acrylate in the presence of a catalyst. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

Tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

tert-butyl 2-(1-prop-2-enoylpiperidin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-12(16)15-9-7-6-8-11(15)10-13(17)18-14(2,3)4/h5,11H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJOTGYNWPNHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCN1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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